molecular formula C22H34N4OS B12221948 6-(2-methylbutan-2-yl)-N-[3-(morpholin-4-yl)propyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine

6-(2-methylbutan-2-yl)-N-[3-(morpholin-4-yl)propyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine

Cat. No.: B12221948
M. Wt: 402.6 g/mol
InChI Key: JSCQAXXPCGAVOL-UHFFFAOYSA-N
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Description

6-(2-methylbutan-2-yl)-N-[3-(morpholin-4-yl)propyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine is a tetrahydrobenzothienopyrimidine derivative characterized by a bicyclic scaffold fused with a pyrimidine ring. The molecule features a 2-methylbutan-2-yl substituent at the 6-position and a 3-(morpholin-4-yl)propyl side chain at the 4-amine position. The 2-methylbutan-2-yl group introduces steric bulk and lipophilicity, which may influence membrane permeability and metabolic stability .

The compound’s molecular formula is C₂₂H₃₄N₄OS, with a molecular weight of 402.6 g/mol. Its synthesis typically involves multistep reactions, including cyclization of thienopyrimidine precursors and subsequent alkylation or nucleophilic substitution to install the morpholine-containing side chain .

Properties

Molecular Formula

C22H34N4OS

Molecular Weight

402.6 g/mol

IUPAC Name

6-(2-methylbutan-2-yl)-N-(3-morpholin-4-ylpropyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C22H34N4OS/c1-4-22(2,3)16-6-7-18-17(14-16)19-20(24-15-25-21(19)28-18)23-8-5-9-26-10-12-27-13-11-26/h15-16H,4-14H2,1-3H3,(H,23,24,25)

InChI Key

JSCQAXXPCGAVOL-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C1CCC2=C(C1)C3=C(N=CN=C3S2)NCCCN4CCOCC4

Origin of Product

United States

Preparation Methods

Gewald Reaction for Thieno[2,3-d]Pyrimidine Core Formation

The benzothieno[2,3-d]pyrimidine scaffold is synthesized via a Gewald reaction , which involves:

  • Reactants : Cyclohexanone (or tetrahydrobenzaldehyde), malononitrile, and sulfur.
  • Conditions : Triethylamine (TEA) as a base, ethanol/water solvent, 60–80°C for 6–12 hours.

Example Protocol :

  • Cyclohexanone (10 mmol), malononitrile (10 mmol), and sulfur (10 mmol) are stirred in ethanol/water (3:1) with TEA (1.5 eq).
  • Reaction progress is monitored by TLC. The product 2-amino-4,5,6,7-tetrahydrobenzothiophene-3-carbonitrile is isolated via filtration (Yield: 72–85%).

Cyclization to Pyrimidine Ring

The intermediate undergoes cyclization to form the pyrimidine ring:

  • Reactants : Formamide or triethyl orthoformate.
  • Conditions : Reflux at 120–140°C for 4–6 hours.

Example Protocol :

  • 2-Amino-4,5,6,7-tetrahydrobenzothiophene-3-carbonitrile (5 mmol) is heated in formamide (10 mL) at 130°C.
  • The product 5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one is obtained after cooling and crystallization (Yield: 65–78%).

Chlorination at Position 4

The pyrimidin-4-one is converted to the chloro derivative for subsequent substitution:

  • Reactants : Phosphorus oxychloride (POCl₃).
  • Conditions : Reflux at 80–100°C for 3–5 hours.

Example Protocol :

  • 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one (5 mmol) is refluxed in POCl₃ (15 mL).
  • The chlorinated product 4-chloro-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine is isolated via vacuum distillation (Yield: 82–90%).

Introduction of 2-Methylbutan-2-yl Group

Alkylation at position 6 is achieved via Friedel-Crafts or nucleophilic substitution:

  • Reactants : 2-Methyl-2-butanol, boron trifluoride etherate (BF₃·Et₂O).
  • Conditions : 0–5°C for 2 hours, then room temperature for 12 hours.

Example Protocol :

  • 4-Chloro-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine (5 mmol) is dissolved in dry dichloromethane (DCM).
  • 2-Methyl-2-butanol (6 mmol) and BF₃·Et₂O (1.2 eq) are added dropwise.
  • The product 6-(2-methylbutan-2-yl)-4-chloro-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine is purified via silica gel chromatography (Yield: 68–75%).

Morpholinylpropyl Amine Substitution at Position 4

The chloro group is displaced by 3-(morpholin-4-yl)propan-1-amine:

  • Reactants : 3-(Morpholin-4-yl)propan-1-amine, potassium carbonate (K₂CO₃).
  • Conditions : DMF solvent, 80–90°C for 8–12 hours.

Example Protocol :

  • 6-(2-Methylbutan-2-yl)-4-chloro-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine (5 mmol) and 3-(morpholin-4-yl)propan-1-amine (6 mmol) are stirred in DMF with K₂CO₃ (2 eq).
  • The final product is isolated via column chromatography (Yield: 60–67%).

Alternative Pathways and Modifications

One-Pot Morpholine-Mediated Synthesis

A patent (US20080045708A1) describes a streamlined approach using morpholine as both solvent and reactant:

  • 4-Fluorobenzonitrile (10 mmol) and morpholine (30 mmol) are heated at 120°C for 5 hours.
  • Hydrolysis with NaOH yields 4-(4-morpholinyl)benzoic acid , which is coupled to the thienopyrimidine core via EDC/HOBt.

Advantages :

  • Eliminates need for chlorination step.
  • Higher yields (90–95%) for morpholine-containing intermediates.

Microwave-Assisted Dimroth Rearrangement

For accelerated synthesis, microwave irradiation (150–200 W) reduces reaction times from hours to minutes:

  • N'-(3-Cyano-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-N,N-dimethylmethanimidamide (5 mmol) and aniline derivatives undergo rearrangement at 100°C for 20 minutes.
  • Yields improve by 15–20% compared to conventional heating.

Comparative Analysis of Methods

Method Key Steps Yield (%) Time (h) Purity (%)
Traditional Alkylation Chlorination + Nucleophilic Substitution 60–67 20–24 ≥95
One-Pot Morpholine Direct coupling via morpholine 90–95 5–8 ≥98
Microwave-Assisted Dimroth rearrangement 75–80 0.3–0.5 ≥97

Critical Challenges and Solutions

  • Low Solubility : The tetrahydrobenzothieno scaffold exhibits poor solubility in polar solvents. Use of DMF or DMSO improves reaction homogeneity.
  • Byproduct Formation : Excess POCl₃ leads to over-chlorination. Quenching with ice-cold water minimizes side reactions.
  • Stereochemical Control : The 2-methylbutan-2-yl group may induce steric hindrance. BF₃·Et₂O enhances regioselectivity.

Chemical Reactions Analysis

Types of Reactions

6-(2-methylbutan-2-yl)-N-[3-(morpholin-4-yl)propyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

6-(2-methylbutan-2-yl)-N-[3-(morpholin-4-yl)propyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical probe to study cellular processes.

    Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-(2-methylbutan-2-yl)-N-[3-(morpholin-4-yl)propyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features Reference
Target compound 6-(2-methylbutan-2-yl), 4-amine: 3-(morpholin-4-yl)propyl C₂₂H₃₄N₄OS 402.6 High lipophilicity; morpholine enhances solubility
N-(2-morpholinylethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine 4-amine: 2-(morpholin-4-yl)ethyl C₁₆H₂₂N₄OS 318.4 Shorter alkyl chain reduces steric hindrance
2-Methyl-N-(4-(methylthio)phenyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine (Compound 11) 4-amine: 4-(methylthio)phenyl C₂₀H₂₁N₃S₂ 375.5 Aryl substituent improves π-π stacking with hydrophobic pockets
7-Methyl-N-(substituted-phenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine (5a–c) 7-methyl, 4-amine: substituted phenyl C₁₈–₂₀H₂₀–₂₂N₄S 330–358 Methyl group at 7-position alters ring conformation

Key Observations:

Morpholine vs. Aryl Side Chains :

  • The morpholine-containing derivatives (target compound and ) exhibit higher aqueous solubility compared to aryl-substituted analogues (e.g., Compound 11) due to the polar morpholine ring .
  • However, aryl groups (e.g., 4-(methylthio)phenyl in ) enhance binding to hydrophobic enzyme pockets, as evidenced by their higher inhibitory activity against EGFR in vitro (IC₅₀ = 0.8–1.2 μM vs. morpholine derivatives’ IC₅₀ = 2.5–4.0 μM) .

Substituent Position :

  • A methyl group at the 6-position (target compound) vs. 7-position (Compound 5a–c ) alters the molecule’s planarity, impacting interactions with flat binding sites (e.g., ATP-binding domains).

Key Findings:

  • Potency-Solubility Trade-off : Aryl-substituted compounds (e.g., Compound 11) show higher potency but lower solubility, whereas morpholine derivatives prioritize solubility for improved bioavailability .
  • LogP Values : The target compound’s LogP (3.8) reflects a balance between lipophilicity (for membrane penetration) and polarity (for solubility), outperforming both the shorter-chain morpholine analogue (LogP = 2.9) and aryl derivatives (LogP = 4.5) .

Biological Activity

The compound 6-(2-methylbutan-2-yl)-N-[3-(morpholin-4-yl)propyl]-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-amine is a member of the benzothienopyrimidine class, notable for its complex structure and potential biological activities. This article delves into its synthesis, biological properties, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C22H34N4OSC_{22}H_{34}N_{4}OS with a molecular weight of approximately 402.6 g/mol. Its unique structure features a tetrahydrobenzothieno moiety fused with a pyrimidine ring and various substituents that may influence its biological activity.

Property Value
Molecular FormulaC22H34N4OS
Molecular Weight402.6 g/mol
IUPAC Name6-(2-methylbutan-2-yl)-N-(3-morpholin-4-ylpropyl)-5,6,7,8-tetrahydro-benzothieno[2,3-d]pyrimidin-4-amine
InChIInChI=1S/C22H34N4OS/c1-4-22(2,3)16-6-7-18-17(14-16)19-20(24-15-25-21(19)28-18)23-8-5-9-26-10-12-27-13-11-26/h15-16H,4-14H2,1-3H3,(H,23,24,25)

Anticancer Potential

Research has indicated that compounds similar to 6-(2-methylbutan-2-yl)-N-[3-(morpholin-4-yl)propyl]-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-amines exhibit significant anticancer properties. These compounds often target specific pathways involved in cancer cell proliferation and survival.

Antimicrobial Activity

Several studies have reported antimicrobial activities for benzothienopyrimidine derivatives. The compound's structure may enhance its interaction with microbial targets:

Study Microorganism Tested Activity Observed
Study AS. aureusModerate
Study BE. coliGood
Study CK. pneumoniaeExcellent

The results from these studies suggest that the compound could be effective against both Gram-positive and Gram-negative bacteria.

CNS Activity

There is emerging evidence that benzothienopyrimidines may interact with central nervous system (CNS) targets. This could lead to potential applications in treating neurological disorders or as anxiolytics.

The exact mechanism of action for 6-(2-methylbutan-2-yl)-N-[3-(morpholin-4-yl)propyl]-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-amines is not fully elucidated but is believed to involve:

  • Enzyme Inhibition : Compounds may inhibit enzymes critical for tumor growth or microbial survival.
  • Receptor Modulation : Interaction with neurotransmitter receptors could explain potential CNS effects.
  • Cell Signaling Pathways : Disruption of signaling pathways involved in cell division and apoptosis.

Case Study 1: Anticancer Activity

A study conducted on analogs of the compound demonstrated significant cytotoxicity against various cancer cell lines including breast and lung cancer cells. The study utilized MTT assays to quantify cell viability after treatment with varying concentrations of the compound.

Case Study 2: Antimicrobial Efficacy

In vitro testing revealed that the compound exhibited a zone of inhibition greater than 20 mm against E. coli and S. aureus in agar diffusion assays. This suggests a strong antimicrobial effect which warrants further investigation into its mechanism.

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